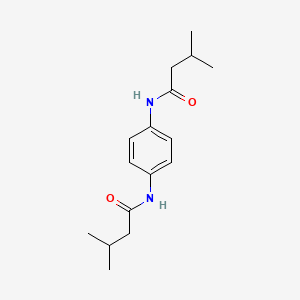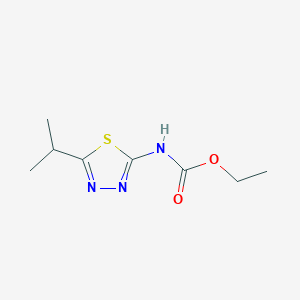
N,N'-1,4-phenylenebis(3-methylbutanamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-1,4-phenylenebis(3-methylbutanamide), also known as PMX205, is a synthetic compound that has been widely used in scientific research. It belongs to the class of amide compounds and is mainly used as a chiral selector in chromatography.
Mécanisme D'action
The mechanism of action of N,N'-1,4-phenylenebis(3-methylbutanamide) in chiral separation is based on the formation of diastereomeric complexes between the enantiomers and the chiral selector. The complexes have different affinities for the stationary phase, which results in differential retention times and ultimately separation of the enantiomers.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of N,N'-1,4-phenylenebis(3-methylbutanamide). However, studies have shown that it does not exhibit significant toxicity or mutagenicity. It is also not known to have any pharmacological effects on the human body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N,N'-1,4-phenylenebis(3-methylbutanamide) is its high selectivity and resolution in chiral separation. It is also relatively easy to synthesize and purify. However, one of the limitations of N,N'-1,4-phenylenebis(3-methylbutanamide) is its relatively high cost compared to other chiral selectors. In addition, it may not be suitable for certain types of analytes or samples.
Orientations Futures
There are several future directions for the use of N,N'-1,4-phenylenebis(3-methylbutanamide) in scientific research. One area of focus is the development of new chiral separation methods using N,N'-1,4-phenylenebis(3-methylbutanamide). Another area is the use of N,N'-1,4-phenylenebis(3-methylbutanamide) in the analysis of complex mixtures, such as natural products and metabolites. There is also potential for the use of N,N'-1,4-phenylenebis(3-methylbutanamide) in the development of new pharmaceuticals and other biologically active compounds. Further research is needed to explore these and other potential applications of N,N'-1,4-phenylenebis(3-methylbutanamide).
Conclusion:
In conclusion, N,N'-1,4-phenylenebis(3-methylbutanamide) is a synthetic compound that has been widely used in scientific research as a chiral selector in chromatography. It has several advantages, including high selectivity and resolution, and has been used in a variety of applications. While there is limited information available on its biochemical and physiological effects, it is not known to have any significant toxicity or mutagenicity. There are several future directions for the use of N,N'-1,4-phenylenebis(3-methylbutanamide) in scientific research, including the development of new chiral separation methods and the analysis of complex mixtures.
Méthodes De Synthèse
N,N'-1,4-phenylenebis(3-methylbutanamide) can be synthesized through a multi-step process involving the reaction of 1,4-phenylenediamine with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain the final compound.
Applications De Recherche Scientifique
N,N'-1,4-phenylenebis(3-methylbutanamide) has been extensively used in scientific research as a chiral selector in chromatography. It has been used to separate enantiomers of various compounds, including amino acids, peptides, and pharmaceuticals. N,N'-1,4-phenylenebis(3-methylbutanamide) has also been used in the analysis of food and environmental samples. In addition, N,N'-1,4-phenylenebis(3-methylbutanamide) has been used as a ligand in metal ion extraction and as a stationary phase in capillary electrophoresis.
Propriétés
IUPAC Name |
3-methyl-N-[4-(3-methylbutanoylamino)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-11(2)9-15(19)17-13-5-7-14(8-6-13)18-16(20)10-12(3)4/h5-8,11-12H,9-10H2,1-4H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSPSQDXWDZDTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)NC(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-benzene-1,4-diylbis(3-methylbutanamide) | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5721919.png)
![N-[1-(4-nitrophenyl)ethylidene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B5721926.png)
![6-cyclohexyl-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5721934.png)
![2-[2-(tert-butylamino)-2-oxoethoxy]-N-(2,3-dichlorophenyl)benzamide](/img/structure/B5721940.png)



![2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]-1-(4-methylphenyl)ethanone](/img/structure/B5721959.png)




![4-propyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5721999.png)